Neopanaxadiol
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Overview
Description
Neopanaxadiol is a novel compound derived from the acid hydrolysate of the total ginsenosides of Panax ginseng C. A. Meyer (Araliaceae). It is known for its neuroprotective effects against glutamate-induced neurotoxicity in primary cultures of rat cortical cells . This compound has shown potential as a drug candidate against Alzheimer’s disease .
Preparation Methods
Neopanaxadiol is first obtained from the acid hydrolysate of the total ginsenosides of Panax ginseng . The preparation involves the extraction of ginsenosides from Panax ginseng, followed by acid hydrolysis to yield this compound. The compound is then purified using chromatographic techniques such as ultra-performance liquid chromatography (UPLC) and mass spectrometry (MS) .
Chemical Reactions Analysis
Neopanaxadiol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the hydroxyl groups present in this compound.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include epoxidation and hydroxylation products .
Scientific Research Applications
Neopanaxadiol has a wide range of scientific research applications:
Mechanism of Action
Neopanaxadiol exerts its effects through several molecular targets and pathways:
Neuroprotection: It protects neurons from glutamate-induced toxicity by modulating glutamate receptors and reducing oxidative stress.
Anti-inflammatory: This compound inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.
Antioxidant: The compound enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.
Comparison with Similar Compounds
Neopanaxadiol is compared with other ginsenosides such as:
Protopanaxadiol: Both compounds are derived from Panax ginseng, but this compound has shown enhanced neuroprotective effects.
Ginsenoside Rb1: While Ginsenoside Rb1 is known for its cardioprotective effects, this compound is more focused on neuroprotection.
This compound stands out due to its specific neuroprotective properties and potential as a therapeutic agent against Alzheimer’s disease .
Properties
Molecular Formula |
C30H52O3 |
---|---|
Molecular Weight |
460.7 g/mol |
IUPAC Name |
(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(E)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |
InChI |
InChI=1S/C30H52O3/c1-19(10-9-14-26(2,3)33)20-11-16-30(8)25(20)21(31)18-23-28(6)15-13-24(32)27(4,5)22(28)12-17-29(23,30)7/h10,20-25,31-33H,9,11-18H2,1-8H3/b19-10+/t20-,21-,22+,23-,24+,25+,28+,29-,30-/m1/s1 |
InChI Key |
CZMPRYZUTNMZPT-XFDQNDEISA-N |
Isomeric SMILES |
C/C(=C\CCC(C)(C)O)/[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C |
Canonical SMILES |
CC(=CCCC(C)(C)O)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C |
Origin of Product |
United States |
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